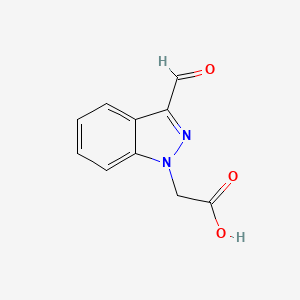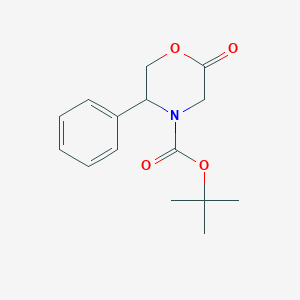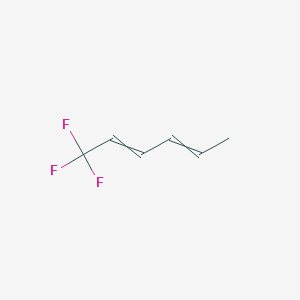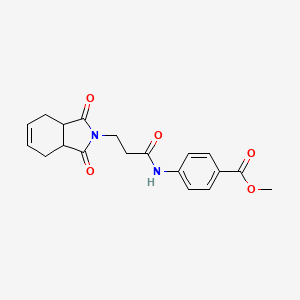
2-(3-Formyl-1H-indazol-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Formyl-1H-indazol-1-yl)acetic acid is a chemical compound with the molecular formula C10H8N2O3. It is a derivative of indazole, a bicyclic heterocycle that is known for its diverse biological activities. The compound contains a formyl group attached to the indazole ring and an acetic acid moiety, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Formyl-1H-indazol-1-yl)acetic acid typically involves the reaction of indazole derivatives with formylating agents. One common method is the Vilsmeier-Haack reaction, where indazole is treated with a formylating reagent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 3-position of the indazole ring. The resulting 3-formylindazole is then reacted with chloroacetic acid under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Formyl-1H-indazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: 2-(3-Carboxy-1H-indazol-1-yl)acetic acid.
Reduction: 2-(3-Hydroxymethyl-1H-indazol-1-yl)acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(3-Formyl-1H-indazol-1-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex indazole derivatives, which are valuable in medicinal chemistry.
Biology: Indazole derivatives, including this compound, have shown potential as enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials and as a building block in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-(3-Formyl-1H-indazol-1-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors involved in disease pathways. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The indazole ring can interact with various molecular targets, including kinases and other signaling proteins, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
2-(1H-Indazol-1-yl)acetic acid: A similar compound without the formyl group.
3-Formylindole: A simpler derivative with only the formyl group attached to the indole ring.
Uniqueness
2-(3-Formyl-1H-indazol-1-yl)acetic acid is unique due to the presence of both the formyl group and the acetic acid moiety. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C10H8N2O3 |
|---|---|
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
2-(3-formylindazol-1-yl)acetic acid |
InChI |
InChI=1S/C10H8N2O3/c13-6-8-7-3-1-2-4-9(7)12(11-8)5-10(14)15/h1-4,6H,5H2,(H,14,15) |
Clave InChI |
YFBXBZMHGYNDTN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NN2CC(=O)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Hydroxy-(4-methylsulfonylphenyl)methylidene]cyclohexane-1,3-dione](/img/structure/B12514817.png)
![6-(4-Chlorophenyl)-3-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12514825.png)

![cis-5-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester](/img/structure/B12514831.png)

![N-[3-(2H-1,3-Benzodioxol-5-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B12514844.png)


![2-[(Tetradecanoylcarbamothioyl)amino]benzoic acid](/img/structure/B12514868.png)
![1-[(4-Methoxyphenyl)methyl]-2,4-dimethylbenzene](/img/structure/B12514872.png)
![6-(2-Methoxyphenyl)-3-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12514874.png)

![4,4'-{5-[(Oxan-2-yl)oxy]pentane-2,2-diyl}diphenol](/img/structure/B12514878.png)

